molecular formula C15H9F6N5 B2935820 2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine CAS No. 2085689-82-1

2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine

Cat. No.: B2935820
CAS No.: 2085689-82-1
M. Wt: 373.262
InChI Key: VYXZHPZNGAITFZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H9F6N5 and its molecular weight is 373.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Organic Compounds

The compound is involved in innovative synthetic routes for biologically and chemically significant structures. For instance, it plays a role in the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, showcasing a novel strategy for constructing complex skeletons efficiently and with high yields (Zisheng Zheng et al., 2014). This method features short reaction times and high reaction yields, underlining the compound's role in facilitating streamlined synthetic pathways.

Coordination Chemistry and Supramolecular Assemblies

The compound's derivatives have been demonstrated to possess versatile coordination abilities, forming complexes with different metal ions. These complexes are analyzed for their crystal structures and potential applications in materials science. For example, complexes with pyridyl conjugated 1,2,3-triazole ligands show diverse coordination modes to metal ions, leading to structures with significant hydrogen-bonding, C−H···π, and π−π stacking interactions, which are critical for the design of supramolecular architectures (Damijana Urankar et al., 2010).

Development of Advanced Materials and Catalysts

In the realm of materials science, the compound is explored for its potential in forming energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O. These interactions are instrumental in assembling individual molecules into larger architectures, which could find applications in energetic materials and molecular electronics (Lei Wang et al., 2014).

Properties

IUPAC Name

2-[(S)-2H-tetrazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N5/c16-14(17,18)9-4-1-3-8(7-9)11(13-23-25-26-24-13)12-10(15(19,20)21)5-2-6-22-12/h1-7,11H,(H,23,24,25,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXZHPZNGAITFZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.